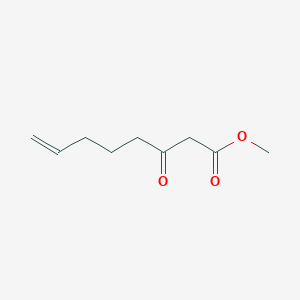
7-Octenoic acid, 3-oxo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-oxooct-7-enoate is an organic compound with the molecular formula C9H14O3. It is an ester derived from 3-oxooct-7-enoic acid and methanol. This compound is characterized by the presence of a keto group (C=O) at the third carbon and a double bond between the seventh and eighth carbons in the octane chain. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-oxooct-7-enoate can be synthesized through several methods. One common approach involves the esterification of 3-oxooct-7-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the alkylation of enolate ions. In this process, the enolate ion of 3-oxooct-7-enoic acid is generated using a strong base such as sodium hydride, followed by reaction with methyl iodide to form the ester .
Industrial Production Methods
Industrial production of methyl 3-oxooct-7-enoate often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxooct-7-enoate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The double bond and keto group can be reduced to form saturated alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 3-oxooctanoic acid.
Reduction: 3-hydroxyoctanoic acid or 3-hydroxyoctanol.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 3-oxooct-7-enoate has several applications in scientific research:
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-oxooct-7-enoate involves its interaction with various molecular targets. The keto group can participate in nucleophilic addition reactions, while the double bond can undergo electrophilic addition. These interactions enable the compound to act as a versatile intermediate in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 3-oxooct-7-enoate is unique due to its specific structural features, including the keto group and the double bond. These features confer distinct reactivity patterns, making it a valuable compound in synthetic chemistry. Compared to similar compounds, it offers a balance of stability and reactivity, which is advantageous for various applications.
Properties
CAS No. |
71203-69-5 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl 3-oxooct-7-enoate |
InChI |
InChI=1S/C9H14O3/c1-3-4-5-6-8(10)7-9(11)12-2/h3H,1,4-7H2,2H3 |
InChI Key |
PENCFRJTHGSNEH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)CCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


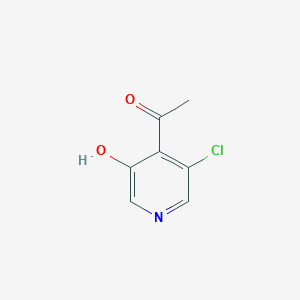

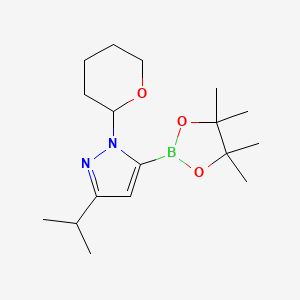
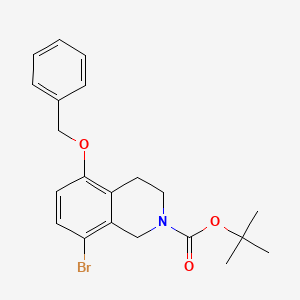
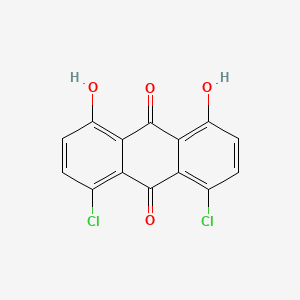
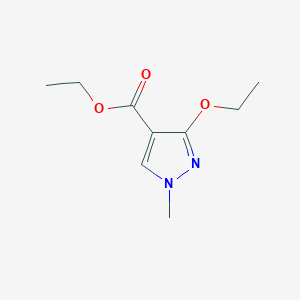



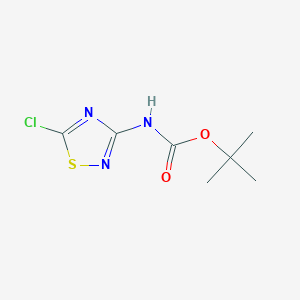
![tert-Butyl 5-formyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13982903.png)
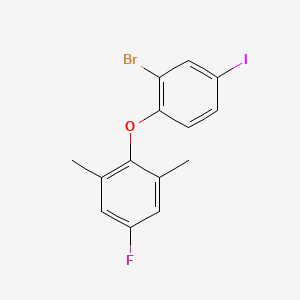
![2,2'-Thiobis[4-bromophenol]](/img/structure/B13982920.png)
![1-[6-(Bromomethyl)pyridin-2-YL]ethanone](/img/structure/B13982928.png)
